N-Decylzinc bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bromozinc(1+);decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21.BrH.Zn/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHCUVJQVVJPTJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[CH2-].[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity, Reaction Pathways, and Mechanistic Elucidation of N Decylzinc Bromide
Fundamental Organometallic Elementary Steps
The utility of n-decylzinc bromide in synthetic chemistry, most notably in palladium- or nickel-catalyzed cross-coupling reactions (Negishi coupling), is underpinned by a sequence of fundamental organometallic transformations. jk-sci.comrsc.org This catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. jk-sci.comwikipedia.org While often employed in transition-metal-catalyzed processes, organozinc reagents can also participate in uncatalyzed cross-couplings with highly reactive electrophiles. researchgate.net
The synthesis of organozinc halides such as this compound is most directly achieved through the oxidative addition of metallic zinc to an organic halide (e.g., 1-bromodecane). wikipedia.orgnih.gov This process involves the insertion of the zinc metal into the carbon-halogen bond. nih.gov The mechanism of this heterogeneous reaction can be complex, but it is a foundational step for generating the active reagent. nih.gov
In the context of subsequent cross-coupling reactions, a transition metal catalyst (typically Pd(0) or Ni(0)) undergoes oxidative addition with an organic halide coupling partner. wikipedia.orgnih.gov The mechanism of this step is not singular and can be influenced by the nature of the organic halide, the metal, its ligands, and the reaction conditions. nih.govacs.org The reactivity of organic halides generally follows the trend I > OTf > Br > Cl, reflecting the bond strength of the carbon-halogen bond. wikipedia.orglibretexts.orgmsu.edu
The concerted mechanism is a common pathway for the oxidative addition of aryl and vinyl halides to low-valent transition metal centers, like Pd(0) or Ni(0). wikipedia.orglibretexts.orglibretexts.org This pathway does not involve charged intermediates. libretexts.org Instead, the metal adds across the carbon-halogen bond in a synchronized fashion through a three-membered cyclic transition state. nih.govlibretexts.org This mechanism typically results in a cis-addition of the organic group (R) and the halide (X) to the metal center, although the resulting complex may rapidly isomerize to a more stable trans-isomer. wikipedia.org For aryl halides, the reaction may proceed via an initial η2-coordination of the aromatic ring to the metal center before the C-X bond cleavage occurs. libretexts.org
For alkyl halides, such as those that might react with a metal-bound this compound complex, an SN2-type (bimolecular nucleophilic substitution) mechanism is often operative. wikipedia.orglibretexts.org In this pathway, the electron-rich metal center acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. libretexts.org This mechanism is characterized by an inversion of stereochemistry at the carbon center. wikipedia.org The reaction rate is sensitive to steric hindrance at the α-carbon, with reactivity decreasing in the order of primary > secondary > tertiary halides. msu.edulibretexts.org The process can be viewed as an oxidative ligation followed by the association of the resulting charged metal complex and the halide anion. libretexts.org
Increasingly, radical pathways are recognized as significant in transition-metal-catalyzed reactions, particularly with first-row metals like nickel and cobalt. rsc.orgnih.govacs.org Instead of a two-electron oxidative addition, the process can occur through a series of single-electron transfer (SET) steps. nih.govescholarship.org For instance, an electron-rich metal complex can transfer an electron to the organic halide, forming a radical anion which then fragments into an organic radical and a halide anion. acs.orgcmu.edu This radical mechanism is distinct from concerted or SN2 pathways and can be prevalent in the activation of alkyl halides. acs.orgresearchgate.net Some studies on nickel-catalyzed systems suggest that the activation of alkyl halides proceeds via a concerted halogen-atom abstraction (XAT) mechanism rather than an outer-sphere electron transfer. acs.org These radical-type transformations are often conducted under photoinduced conditions. rsc.org
Transmetalation is the critical step in a Negishi cross-coupling reaction where the organic group from the organozinc compound is transferred to the palladium or nickel catalyst. jk-sci.comwikipedia.org In the case of this compound, the decyl group is passed to the Pd(II) or Ni(II) halide complex that was formed during the oxidative addition step. uni-muenchen.de
M(R')X + R-ZnBr → R-M-R' + ZnXBr (where M = Pd, Ni; R'X = organic halide; R-ZnBr = this compound)
The driving force for this ligand exchange is largely thermodynamic. wikipedia.orguni-muenchen.de The reaction favors the formation of a more stable organometallic species and a stable salt. uni-muenchen.de The highly covalent and stable C-Zn bond means that transmetalation from zinc to metals like palladium is generally favorable. uni-muenchen.de The kinetics of transmetalation can be influenced by several factors, including the ligands on the catalyst and the specific nature of the organozinc reagent (RZnX vs. R₂Zn). wikipedia.org Studies have shown that diorganozinc compounds (R₂Zn) may react faster than organozinc halides (RZnX) in some cases, while in others, the halide reagent is the active transmetalating agent. wikipedia.orgacs.org The presence of salts, such as lithium chloride, can also affect the speciation of the organozinc reagent in solution and thereby influence the rate of transmetalation. nih.gov
Research on the cross-coupling of n-decylzinc iodide with alkenyl bromides has demonstrated that the choice of palladium catalyst and additives like N-methylimidazole (N-MeIm) significantly impacts the reaction's efficiency, underscoring the kinetic sensitivity of the process. nih.gov
| Catalyst (2 mol %) | Additive | Yield of (Z)-Dec-5-en-1-yl-octane (%) |
|---|---|---|
| PdCl₂(PPh₃)₂ | None | 35 |
| PdCl₂(PPh₃)₂ | TMEDA (1.1 equiv) | 66 |
| PdCl₂(PPh₃)₂ | N-MeIm (2.0 equiv) | 81 |
| PdCl₂(DPEPhos) | N-MeIm (2.0 equiv) | 93 |
Reductive elimination is the final, product-forming step of the catalytic cycle. wikipedia.org In this step, the two organic ligands (the decyl group from the organozinc reagent and the organic group from the halide) coupled on the metal center form a new carbon-carbon bond as they are eliminated from the metal. wikipedia.org This process reduces the oxidation state of the metal by two, regenerating the low-valent catalyst (e.g., Pd(0) or Ni(0)) which can then re-enter the catalytic cycle. jk-sci.comwikipedia.org
R-M-R' → R-R' + M (where M = Pd, Ni)
A crucial requirement for mononuclear reductive elimination is that the two ligands to be coupled must be in a cis orientation on the metal's coordination sphere. libretexts.orgwikipedia.org If the intermediate complex has a trans geometry, a trans-to-cis isomerization must occur before reductive elimination can proceed. wikipedia.org This geometric constraint has significant implications for the stereochemical outcome of the reaction. The process is generally stereoretentive, meaning the configuration of the organic groups is preserved as the new bond forms. jk-sci.com For instance, the cross-coupling of n-decylzinc iodide with (Z)- or (E)-alkenyl halides proceeds with a high degree of retention of the double bond geometry, highlighting the stereospecificity of the reductive elimination step. nih.gov The regiochemistry is determined by the preceding steps, as reductive elimination simply joins the two specific organic fragments brought together on the metal catalyst. acs.org
SN2-type and Ionic Pathways
Transmetalation: Kinetics and Thermodynamics in Carbon-Carbon Bond Formation
Competing Processes and Side Reactions
In the utilization of this compound for cross-coupling reactions, the desired transformation is often in competition with several unproductive or deleterious side reactions. The prevalence of these pathways is highly dependent on the specific reaction conditions, including the choice of catalyst, ligands, and solvent. Understanding and controlling these competing processes is critical for achieving high yields and selectivity. The primary side reactions include β-hydride elimination, protio-quenching, and homocoupling.
β-hydride elimination is a significant competing pathway in transition-metal-catalyzed cross-coupling reactions that involve alkyl organometallic reagents possessing β-hydrogens, such as this compound. pageplace.denih.gov This process occurs from an alkyl-metal intermediate (e.g., LₙPd(R)X), where a hydrogen atom on the carbon β to the metal center is transferred to the metal, forming a metal-hydride species and releasing an alkene (e.g., 1-decene). wikipedia.org For this reaction to occur, the intermediate must be coordinatively unsaturated to provide a vacant site, and the metal, β-carbon, and β-hydrogen must be able to adopt a syn-coplanar arrangement. wikipedia.org This elimination competes directly with the desired reductive elimination step that forms the C-C bond. nih.gov
A key challenge is that the palladium-hydride intermediate formed can undergo migratory insertion with the generated alkene, leading to isomerization of the alkyl group (e.g., from a primary to a secondary alkyl-palladium complex), which can then reductively eliminate to yield an undesired, isomerized product. nih.govchinesechemsoc.orgresearchgate.net
Several strategies have been developed to suppress β-hydride elimination:
Ligand Design: The use of bulky ligands is a primary strategy. Sterically demanding ligands can hinder the formation of the necessary planar transition state for β-hydride elimination. chinesechemsoc.org For instance, N-heterocyclic carbene (NHC) ligands with bulky N-aryl groups, such as the IPent ligand used in the Pd-PEPPSI-IPent catalyst, have been shown to significantly reduce the formation of isomeric by-products by limiting β-hydride elimination/migratory insertion. researchgate.netrsc.org Similarly, bulky biaryldialkylphosphine ligands like CPhos effectively promote the desired reductive elimination relative to the β-hydride elimination pathway. nih.govmit.edu
Accelerating Reductive Elimination: The competition between β-hydride elimination and reductive elimination can be controlled by designing catalyst systems that accelerate the latter. Ligands that promote faster reductive elimination can ensure the desired product is formed before elimination can occur. nih.gov Electron-deficient ligands have been shown to accelerate this step. acs.org For example, chelating ligands containing a phosphine (B1218219) and an electron-deficient olefin were designed to promote faster reaction rates and higher yields by favoring reductive elimination. nih.gov
Catalyst Choice: Nickel-based catalysts are often more resistant to β-hydride elimination compared to their palladium counterparts under certain conditions. rsc.org Nickel's properties, such as sluggish rates for β-hydride elimination and faster rates for oxidative addition and reductive elimination, make it advantageous for challenging C(sp³)–C(sp³) couplings. rsc.org
Besides β-hydride elimination, two other common side reactions that diminish the efficiency of cross-coupling reactions with this compound are protio-quenching and homocoupling. nih.gov
Protio-quenching involves the reaction of the organozinc reagent with a proton source, leading to the formation of the corresponding alkane (decane in this case) and consuming the active nucleophile. wikipedia.orgnih.gov The proton source can be trace amounts of water, alcohols, or other acidic functionalities present in the reaction mixture. wikipedia.org
Homocoupling is the self-coupling of the organozinc reagent to form a dimer (e.g., eicosane (B133393) from this compound) or the coupling of the organic halide with itself. nih.govwikipedia.org This side reaction can become significant when the primary catalytic cycle is slow, particularly in cases of sluggish oxidative addition or reductive elimination. nih.govacs.org
The formation of these by-products can be minimized through careful control of reaction conditions and the use of specific additives. Research has shown that amine additives can be remarkably effective. For example, in the Negishi coupling of n-decylzinc iodide with aryl and vinyl halides, significant amounts of protio-quench and homocoupling products can form under standard conditions. nih.govnih.gov The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) or N-methylimidazole (N-MeIm) was found to dramatically suppress these side reactions, leading to nearly quantitative yields of the desired cross-coupled product with high chemoselectivity. nih.govnih.gov These additives are believed to coordinate to the zinc species, modifying its reactivity and potentially preventing ligand exchange pathways that lead to homocoupling. nih.gov
The table below, based on data from studies on the coupling of n-decylzinc iodide with 4-bromoanisole, illustrates the impact of the catalyst and additives on product distribution. nih.gov
| Entry | Catalyst | Additive | Cross-Coupling Product Yield (%) | Side Products (Protio-quench/Homocoupling) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | None | Low Conversion | Significant |
| 2 | PdCl₂(dppf) | None | Good Selectivity | Reduced |
| 3 | PdCl₂(PPh₃)₂ | TMEDA (1.1 equiv) | ~99% | Virtually Eliminated |
β-Hydride Elimination: Suppression Strategies
Advanced Mechanistic Investigations
Gaining a deeper understanding of the reaction mechanisms involving this compound requires sophisticated analytical techniques capable of identifying transient intermediates and quantifying reaction rates. These investigations are crucial for rationally designing more efficient and selective catalytic systems.
Spectroscopic methods are invaluable for characterizing organozinc reagents and the intermediates they form during catalytic cycles. uni-muenchen.de
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to study the structure and stability of organozinc reagents in solution. For example, NMR studies in deuterated tetrahydrofuran (B95107) (THF-d₈) have been used to monitor the decomposition of alkylzinc reagents at elevated temperatures, allowing for the direct observation of products formed from protonation (alkanes) and β-elimination (alkenes). nih.govacs.org NMR is also critical for understanding the complex solution behavior of organozinc halides, which exist in a Schlenk equilibrium with the corresponding diorganozinc and zinc dihalide species. Furthermore, advanced NMR techniques, in combination with mass spectrometry and conductivity measurements, have been employed to characterize the aggregation state of organozinc species and the formation of higher-order "ate" complexes (zincates) in the presence of salts like lithium chloride, which are known to enhance reactivity. uni-muenchen.deuni-muenchen.de
X-ray Crystallography: While challenging due to the reactive and often unstable nature of catalytic intermediates, single-crystal X-ray diffraction provides definitive structural information. For instance, the isolation and crystallographic characterization of an oxidative addition complex, (L)(Ar)PdBr, where L is a bulky biarylphosphine ligand, provided direct insight into the geometry of a key intermediate and helped explain how the ligand framework facilitates the challenging reductive elimination step while discouraging β-hydride elimination. acs.org
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is a powerful tool for detecting ionic intermediates in solution. It has been used to observe heterobimetallic Pd-Zn complexes and various zincate species, providing evidence for intermediates that are difficult to detect by other means. uni-muenchen.deuni-muenchen.de
The RDS in Negishi cross-coupling reactions can vary depending on the specific substrates, catalyst, and ligands used. wikipedia.orguni-muenchen.de
In many systems, transmetalation —the transfer of the decyl group from zinc to the palladium or nickel center—is considered the rate-limiting step. wikipedia.org The high reactivity of organozinc reagents is attributed to the presence of a low-lying empty p-orbital on zinc, which facilitates this step. nih.govacs.org
However, other studies involving kinetic measurements have indicated that oxidative addition of the organic halide to the low-valent metal catalyst can be rate-determining. uni-muenchen.de Interestingly, some kinetic data suggest that the organozinc reagent is involved in this step, indicating a more complex mechanism than typically depicted. uni-muenchen.de
For reactions involving the direct insertion of zinc metal into an organic halide to form the organozinc reagent, the rate-determining step can be the solubilization of surface-bound organozinc intermediates. It has been shown that additives like lithium chloride can change the RDS from this solubilization step to the initial oxidative addition at the zinc surface. acs.org
These varied findings highlight that no single step is universally rate-determining; rather, the kinetic bottleneck of the reaction is highly dependent on the entire system.
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms and determining which bonds are broken or formed in the rate-determining step. slideshare.net
The Kinetic Isotope Effect (KIE) is a primary method used in these studies. It is measured as the ratio of the reaction rate of a substrate containing a light isotope (e.g., hydrogen, ¹H) to the rate of the same substrate containing a heavy isotope (e.g., deuterium (B1214612), ²H or D) at the same position (kH/kD). dalalinstitute.comresearchgate.net A primary KIE greater than 1 (typically 2-7 for C-H/C-D bonds) is observed when the bond to the isotopically labeled atom is cleaved in the rate-determining step of the reaction. dalalinstitute.com This is because the heavier isotope forms a stronger bond with a lower zero-point vibrational energy, requiring more energy to break.
In the context of this compound reactions, KIE studies can provide crucial mechanistic insights:
By placing a deuterium label at the β-position of the decyl chain, a significant KIE would provide strong evidence that β-hydride elimination is involved in the rate-determining step.
The absence of a KIE when labeling a specific C-H bond suggests that this bond is not broken during the slowest step of the reaction.
Another form of isotopic labeling involves "crossover" experiments. For example, to distinguish between mechanistic possibilities involving isomerization, a reaction could be run with a mixture of two different but related organozinc reagents. A study examining the coupling of aryl halides with either isopropylzinc bromide or n-propylzinc bromide was used to probe whether the product ratio was determined by a rapid equilibrium between the alkyl-palladium intermediates (via β-hydride elimination/reinsertion) or by the relative rates of reductive elimination from non-equilibrating intermediates. nih.gov Such experiments provide detailed information about the behavior and potential interconversion of intermediates within the catalytic cycle.
Computational Chemistry and DFT Studies
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding the intricacies of organometallic reactions. While specific DFT studies exclusively targeting this compound are not extensively documented in dedicated publications, the broader research on n-alkylzinc halides and their role in reactions like the Negishi cross-coupling offers significant insights into the behavior of this compound. These computational models help to elucidate reaction mechanisms, predict the stability of intermediates, and explain the influence of various factors on reactivity and selectivity.
General insights from DFT studies on long-chain alkylzinc reagents reveal that the nature of the halide can influence the aggregation state and the Lewis acidity of the zinc center, which in turn affects transmetalation rates in catalytic cycles. researchgate.net Theoretical studies on related organozinc reagents have shown that solvent effects and the formation of higher-order zincates are crucial in determining the reactive species in solution. researchgate.netcore.ac.uk
In the context of cross-coupling reactions, DFT calculations have been instrumental in mapping out the potential energy surfaces of catalytic cycles. For instance, studies on Ni-catalyzed Negishi reactions with model alkylzinc reagents have detailed a four-step mechanism involving iodine transfer, radical addition, reductive elimination, and transmetalation. hku.hk These calculations indicate that for primary alkyl electrophiles, the reductive elimination step is generally favored over decomposition pathways. hku.hk Such mechanistic understanding is transferable to systems involving this compound.
Furthermore, DFT studies have been employed to rationalize the stereochemical outcomes of reactions involving chiral secondary alkylzinc reagents. These calculations have successfully explained the high configurational stability of chiral dialkylzincs and the retention of configuration observed during the catalytic cycle, attributing it to the energetic barriers for epimerization. uni-muenchen.de While this compound is not chiral itself, these studies underscore the capability of DFT to model the subtle energetic differences that govern the behavior of organozinc compounds.
Recent computational work has also focused on the role of additives and the formation of intermetallic species that can inhibit catalytic activity. DFT calculations have shown that the ZnX₂ by-product can form stable adducts with the active M(0)L₂ catalyst (where M is Ni or Pd), potentially removing it from the catalytic cycle. rsc.org This highlights the importance of additives like LiCl, which can passivate the Lewis acidic ZnX₂ and prevent catalyst inhibition. rsc.org
Interactive Data Table: Computational Insights into Negishi Cross-Coupling Relevant to this compound.
| Parameter Studied | Computational Method | Key Findings for Related Systems | Relevance to this compound |
| Reaction Mechanism | DFT (B3LYP) | Elucidation of a four-step catalytic cycle in Ni-catalyzed Negishi reactions (iodine transfer, radical addition, reductive elimination, transmetalation). hku.hk | Provides a probable mechanistic framework for the participation of this compound in similar cross-coupling reactions. |
| Stereochemical Stability | DFT | Calculation of energy barriers for epimerization in chiral secondary dialkylzincs, explaining high configurational stability. uni-muenchen.de | Demonstrates the utility of DFT in predicting the stability and reactivity of related organozinc reagents. |
| Catalyst Inhibition | DFT | Identification of stable M-Zn intermetallic species formed between the catalyst and ZnX₂ by-product, leading to catalyst deactivation. rsc.org | Explains the beneficial role of salt additives in reactions involving this compound to prevent catalyst inhibition and improve yields. |
| Structure in Solution | ab initio calculations | Characterization of solvent-coordinated species and higher-order zincates as the likely reactive species in solution. researchgate.netcore.ac.uk | The reactivity of this compound in solution is likely dictated by its equilibrium with various solvated and aggregated forms. |
These computational findings, although often based on model systems, provide a robust framework for understanding and predicting the reactivity, reaction pathways, and mechanistic details of reactions involving this compound.
Catalytic Applications of N Decylzinc Bromide in Carbon Carbon Bond Forming Reactions
Negishi Cross-Coupling Reactions Involving N-Decylzinc Bromide
The Negishi coupling facilitates the creation of C(sp³)–C(sp²) bonds by reacting alkylzinc reagents, such as this compound, with alkenyl or aryl halides. nih.govcore.ac.uk While powerful, these reactions can present challenges, including the potential for isomerization of the double bond in alkenyl halides and the occurrence of side reactions like homocoupling and proto-quenching. nih.gov Research has focused on optimizing reaction conditions through the strategic selection of catalysts, ligands, and additives to enhance selectivity and yield. nih.govnih.gov
The coupling of n-decylzinc reagents with alkenyl halides is a fundamental transformation for synthesizing long-chain alkenes. However, a significant challenge in these reactions is maintaining the stereochemical integrity of the alkenyl halide, particularly for Z-isomers, which can isomerize to the more stable E-isomer during the catalytic cycle. nih.govillinois.edu
Contrary to the common assumption that Negishi couplings proceed with complete retention of stereochemistry, the geometry of Z-alkenyl halides can be eroded depending on the catalytic system employed. nih.gov The loss of stereointegrity is believed to occur through the isomerization of a Pd(II) intermediate formed after the initial oxidative addition of the palladium catalyst to the alkenyl halide. nih.gov
Studies have shown that while traditional catalysts like Pd(PPh₃)₄ can lead to nearly complete retention of the Z-geometry, they often result in low yields and a mixture of byproducts. nih.gov In contrast, some catalyst systems, such as those using PdCl₂(Amphos)₂, can cause complete isomerization to the E-product. nih.govnih.gov The development of specific catalyst and additive combinations has been crucial to achieving high stereoselectivity, allowing for the synthesis of isomerically pure Z-alkenes. nih.govnih.gov For instance, in the coupling of phenethylzinc iodide with (Z)-1-iodooct-1-ene and n-decylzinc iodide with (Z)-1-iodo-3,3-dimethylbut-1-ene, the use of PdCl₂(PPh₃)₂ alone led to byproducts with migrated double bonds, an issue that was resolved by the addition of TMEDA. nih.gov
The choice of palladium catalyst and its associated ligands profoundly impacts the outcome of the Negishi coupling between this compound and alkenyl halides. nih.gov Different ligands can lead to varying degrees of stereoselectivity and chemoselectivity.
PdCl₂(PPh₃)₂ (Dichloro(bis(triphenylphosphine))palladium(II)) : This common and inexpensive catalyst, when used alone, can provide good stereoretention but often suffers from low conversion rates and the formation of byproducts. nih.gov However, its performance is dramatically enhanced when used in combination with additives like TMEDA. nih.gov
PdCl₂(Amphos)₂ (Dichloro-bis(p-dimethylaminophenyl-di-tert-butylphosphine)palladium(II)) : This catalyst, featuring a bulky, electron-rich phosphine (B1218219) ligand, has shown a strong tendency to cause Z-to-E isomerization, yielding the E-alkene product even when starting with a Z-alkenyl halide. nih.govnih.gov However, when paired with N-methylimidazole (N-MeIm), it becomes part of a highly efficient system for achieving excellent yields and stereoretention for both Z- and E-alkenyl bromides. nih.govorganic-chemistry.org
PdCl₂(DPEPhos) (Dichloro[bis(2-diphenylphosphino)phenyl] ether palladium(II)) : The use of this catalyst with a bidentate ligand can improve chemoselectivity. nih.gov In the coupling of n-decylzinc iodide with (Z)-1-bromooct-1-ene, switching to a PdCl₂(DPEPhos)/N-MeIm system led to the desired product in essentially quantitative yield. nih.gov
The following table summarizes the effect of different catalyst/additive systems on the coupling of n-decylzinc iodide with (Z)-1-bromooct-1-ene. nih.gov
| Entry | Catalyst (2 mol %) | Additive | Product Ratio (Z/E) | Yield (%) |
|---|---|---|---|---|
| 1 | PdCl₂(PPh₃)₂ | None | 96/4 | 28 |
| 2 | PdCl₂(DPEPhos) | None | 98/2 | 41 |
| 3 | PdCl₂(PPh₃)₂ | TMEDA (1.1 equiv) | >99/1 | 66 |
| 4 | PdCl₂(PPh₃)₂ | N-MeIm (2.0 equiv) | >99/1 | 81 |
| 5 | PdCl₂(DPEPhos) | N-MeIm (2.0 equiv) | >99/1 | 93 |
| 6 | PdCl₂(Amphos)₂ | N-MeIm (2.0 equiv) | >99/1 | >99 (98 isolated) |
Additives play a critical role in modulating the reactivity and selectivity of the Negishi coupling. nih.govnih.gov Stoichiometric amounts of N,N,N',N'-tetramethylethylenediamine (TMEDA) or N-methylimidazole (N-MeIm) can completely suppress the erosion of stereochemistry and significantly improve chemical yields. nih.govnih.govorganic-chemistry.org
TMEDA, when added in stoichiometric amounts (e.g., 1.1 equivalents), allows for the use of the simple PdCl₂(PPh₃)₂ catalyst to achieve virtually complete maintenance of olefin geometry and high chemoselectivity. nih.gov The additive likely serves multiple functions, including acting as a ligand for both the palladium catalyst and the zinc species, which can prevent ligand exchange and inhibit side reactions. nih.gov While effective, TMEDA can sometimes slow the reaction rate at room temperature. nih.gov
N-methylimidazole has emerged as a key additive for high-yielding, stereo-, and chemoselective couplings of both alkenyl iodides and bromides with alkylzinc reagents at room temperature. nih.govorganic-chemistry.org The combination of a catalyst like PdCl₂(Amphos)₂ with N-MeIm provides a robust system that works for primary and the more challenging secondary alkylzinc iodides, ensuring high yields and stereoretention. nih.govorganic-chemistry.org These additives are believed to provide a coordinating ligand for both the palladium catalyst and the zinc halide, preventing undesired pathways. nih.gov
The Negishi coupling is also a valuable method for alkylating aryl halides, forming C(sp³)–C(sp²) bonds that are prevalent in many organic molecules. The reaction involves coupling this compound with variously substituted aryl bromides and iodides. nih.govnih.govorganic-chemistry.org
The electronic nature of the aryl halide can influence the reaction's efficiency. nih.gov Electron-rich aryl bromides, such as 1-bromo-4-methoxybenzene, are often less reactive and can result in low conversion under standard Negishi conditions with a catalyst like PdCl₂(PPh₃)₂. nih.gov For these substrates, a more active catalyst system is required to achieve full conversion. nih.gov
In contrast, electron-deficient aryl halides, like ethyl 4-bromobenzoate, tend to be more reactive and couple smoothly even at room temperature. nih.gov However, chemoselectivity can still be an issue. nih.gov The use of additives has proven crucial for achieving high yields and selectivity across a range of aryl halides. For both electron-rich and electron-poor aryl bromides, the combination of the PdCl₂(PPh₃)₂ catalyst with TMEDA leads to full conversion and excellent chemoselectivity, favoring the desired cross-coupled product. nih.gov
The table below illustrates the effects of the catalyst and the additive TMEDA on the cross-coupling of n-decylzinc iodide with representative electron-rich and electron-poor aryl bromides. nih.gov
| Entry | Aryl Bromide | Catalyst (2 mol %) | Additive (1.1 equiv) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1-Bromo-4-methoxybenzene | PdCl₂(PPh₃)₂ | None | <5% conversion | Reaction at 40 °C, 12 h |
| 2 | 1-Bromo-4-methoxybenzene | PdCl₂(dppf) | None | - | Good selectivity, full consumption of halide |
| 3 | 1-Bromo-4-methoxybenzene | PdCl₂(PPh₃)₂ | TMEDA | 95 | Virtually complete control of chemoselectivity |
| 4 | Ethyl 4-bromobenzoate | PdCl₂(PPh₃)₂ | None | - | Smooth reaction at rt, 20 h |
| 5 | Ethyl 4-bromobenzoate | PdCl₂(dppf) | None | - | Similar chemoselectivity to PPh₃ |
| 6 | Ethyl 4-bromobenzoate | PdCl₂(PPh₃)₂ | TMEDA | 93 | Virtually complete control of chemoselectivity |
Coupling with Aryl Halides
Nickel-Catalyzed Negishi Couplings
Nickel complexes are effective catalysts for Negishi cross-coupling reactions involving this compound. wikipedia.org These reactions enable the formation of a new carbon-carbon bond between the sp³-hybridized carbon of the decyl group and an sp²-hybridized carbon of an aryl or vinyl halide. A variety of nickel catalysts, in both Ni(0) and Ni(II) oxidation states, such as Ni(PPh₃)₄, Ni(acac)₂, and Ni(COD)₂, can be employed. wikipedia.org The choice of ligand associated with the nickel center is crucial for achieving high yields and selectivity. For instance, in the coupling of aryl halides, the reaction mechanism can involve both polar and radical pathways, and the ligand influences the stability and reactivity of the nickel intermediates. nih.gov
Palladium-Catalyzed Negishi Couplings
Palladium catalysts are widely used for Negishi couplings due to their high functional group tolerance and generally high chemical yields. wikipedia.org this compound readily participates in palladium-catalyzed cross-coupling reactions with a variety of electrophiles, including aryl bromides, aryl triflates, and vinyl halides. nih.govorganic-chemistry.orgnih.gov The general catalytic cycle involves the oxidative addition of the electrophile to a Pd(0) species, followed by transmetalation with this compound and subsequent reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst.
The choice of palladium catalyst and ligands is critical for the success of these couplings. For instance, the use of PdCl₂(dppf) has been shown to be effective in the coupling of n-decylzinc iodide (a closely related reagent) with aryl bromides, leading to good product selectivity. nih.gov Furthermore, the addition of co-catalysts or additives like TMEDA (tetramethylethylenediamine) can significantly enhance the reaction outcome, leading to higher conversion and chemoselectivity, even with less expensive palladium catalysts like PdCl₂(PPh₃)₂. nih.gov The role of such additives can be multifaceted, including acting as a ligand for palladium, inhibiting side reactions, and coordinating with the zinc species. nih.gov
The following table summarizes representative examples of palladium-catalyzed Negishi couplings involving n-decylzinc reagents:
| Electrophile | Catalyst System | Additive | Product Yield | Reference |
| 1-bromo-4-methoxybenzene | PdCl₂(dppf) | - | Good selectivity | nih.gov |
| 1-bromo-4-methoxybenzene | PdCl₂(PPh₃)₂ | TMEDA | 95% | nih.gov |
| ethyl 4-bromobenzoate | PdCl₂(PPh₃)₂ | - | 70% | nih.gov |
| ethyl 4-bromobenzoate | PdCl₂(dppf) | - | Good selectivity | nih.gov |
| ethyl 4-bromobenzoate | PdCl₂(PPh₃)₂ | TMEDA | 93% | nih.gov |
| (Z)-1-bromooct-1-ene | PdCl₂(PPh₃)₂ / TMEDA | - | 98% | nih.gov |
| (Z)-β-bromostyrene | PdCl₂(PPh₃)₂ / TMEDA | - | 93% | nih.gov |
Alkyl-Alkyl Cross-Couplings (C(sp³)-C(sp³) bond formation)
The formation of C(sp³)-C(sp³) bonds via cross-coupling reactions is a significant challenge in organic synthesis. However, this compound has been successfully employed in such transformations. These reactions typically involve the coupling of an alkylzinc reagent with an unactivated alkyl halide. Both nickel and palladium catalysts have been utilized for this purpose. core.ac.uknih.gov
Nickel-catalyzed systems, often in combination with photoredox catalysis, have emerged as a powerful tool for C(sp³)-C(sp³) bond formation. uni-regensburg.deprinceton.edu These methods can proceed under mild conditions and tolerate a wide range of functional groups. princeton.edu The mechanism often involves the generation of alkyl radicals, which then participate in the catalytic cycle. uni-regensburg.de Additives such as bromide salts have been shown to promote these couplings, suggesting the formation of higher-order zincate species as the active transmetalating agent. rsc.org
Palladium-based catalysts have also been developed for the Negishi cross-coupling of primary alkyl electrophiles, including iodides, bromides, chlorides, and tosylates, with alkylzinc halides. organic-chemistry.org A key challenge in these reactions is to favor the desired reductive elimination over competing β-hydride elimination. nih.gov The development of specific ligands, such as biaryldialkylphosphines, has been crucial in achieving high selectivity for the desired cross-coupled products. nih.govorganic-chemistry.org
Functional Group Tolerance in Negishi Couplings with this compound
A significant advantage of the Negishi coupling is its high degree of functional group tolerance, and reactions involving this compound are no exception. wikipedia.orgorganic-chemistry.org The relatively low reactivity of organozinc reagents compared to other organometallics allows for the presence of a wide array of functional groups in both the organozinc reagent and the electrophilic coupling partner.
Palladium-catalyzed Negishi couplings using this compound have been shown to be compatible with functional groups such as esters, amides, imides, and nitriles. organic-chemistry.orgorganic-chemistry.org This tolerance allows for the synthesis of complex molecules without the need for extensive protecting group strategies. For example, a palladium catalyst system composed of a biaryldialkylphosphine ligand has been shown to effectively couple secondary alkylzinc halides with aryl bromides and chlorides bearing ester, nitrile, and even aldehyde functionalities. organic-chemistry.orgmit.edu
Similarly, nickel-catalyzed couplings exhibit good functional group tolerance. Reactions can be performed in the presence of functional groups like ketones, ethers, and trifluoromethyl groups. pitt.edu This broad compatibility makes the Negishi coupling with this compound a versatile and reliable method for the construction of carbon-carbon bonds in the synthesis of complex organic molecules. nih.gov
Copper(I)-Promoted Reactions (e.g., Gilman Reagents)
This compound can be utilized in copper(I)-promoted reactions, which often involve the in-situ formation of a copper-zinc mixed reagent, analogous to a Gilman reagent. These reagents exhibit unique reactivity, particularly in conjugate addition reactions. The presence of copper(I) salts can catalyze the 1,4-addition of the decyl group to α,β-unsaturated carbonyl compounds. nih.gov
The general approach involves mixing an enone, zinc powder, an alkyl halide (such as decyl bromide to form the organozinc in situ), and a catalytic amount of a Cu(I) source. nih.govorganic-chemistry.org This methodology allows for the formation of the carbon-carbon bond under mild conditions, often at room temperature and even in aqueous micellar environments. nih.govorganic-chemistry.org
Mechanism and Scope of Conjugate Addition (Michael Addition)
The copper-catalyzed conjugate addition of this compound to α,β-unsaturated carbonyl compounds, a type of Michael addition, is a valuable method for C-C bond formation. The mechanism is believed to involve the transmetalation of the decyl group from zinc to copper, forming a highly reactive organocopper species. rug.nl This species then adds to the β-position of the activated alkene.
The key steps in the proposed catalytic cycle are:
Formation of the Organozinc Reagent: Decyl bromide reacts with zinc metal to form this compound.
Transmetalation: The decyl group is transferred from zinc to the Cu(I) catalyst.
Conjugate Addition: The resulting organocopper species adds to the α,β-unsaturated substrate.
Protonolysis/Workup: The resulting enolate is protonated to give the final 1,4-adduct.
The scope of this reaction is quite broad, encompassing a variety of α,β-unsaturated ketones (enones). organic-chemistry.orgrug.nl The use of chiral ligands in conjunction with the copper catalyst can lead to highly enantioselective additions, allowing for the creation of new stereocenters with high control. rug.nlntu.ac.ukrsc.org Research has shown that phosphoramidite (B1245037) ligands are particularly effective in inducing high enantioselectivity in the copper-catalyzed 1,4-addition of dialkylzinc reagents to both cyclic and acyclic enones. rug.nl
Multicomponent Reactions (e.g., Organometallic Mannich Reaction)
While specific examples detailing the use of this compound in multicomponent reactions like the organometallic Mannich reaction are not extensively documented in the provided search results, the general reactivity of organozinc reagents suggests their potential applicability. Organozinc reagents are known to participate in various multicomponent reactions. The Mannich reaction, in its organometallic variant, involves the reaction of an imine (or its precursor) with an organometallic reagent. Given the successful use of organozinc reagents in additions to imines, it is plausible that this compound could be employed in such a transformation, potentially catalyzed by a transition metal.
Stereocontrol and Regiocontrol in Multicomponent Systems
Multicomponent reactions (MCRs), which combine three or more substrates in a single operation, are powerful tools for rapidly building molecular complexity. wiley-vch.de The use of alkylzinc bromides, such as this compound, has been effectively demonstrated in the organometallic Mannich reaction for the synthesis of α-branched amines. beilstein-journals.orgnrochemistry.com This three-component reaction involves an aldehyde, an amine, and the organozinc reagent.
The reaction demonstrates high regioselectivity, as the organozinc compound selectively adds to the electrophilic iminium ion formed in situ from the aldehyde and amine. nrochemistry.com Research has shown that in solvents like tetrahydrofuran (B95107) (THF), primary alkylzinc reagents such as n-hexylzinc bromide exhibit higher reactivity and afford better yields of the desired α-branched amine compared to secondary organozinc reagents. beilstein-journals.org This predictable reactivity allows for reliable control over the reaction's outcome when using this compound as the nucleophile for the straightforward generation of complex amine structures. beilstein-journals.orgnih.gov
Impact of Lithium Chloride as a Stoichiometric Additive
The preparation and subsequent reactivity of alkylzinc bromides are profoundly influenced by the presence of salt additives, with lithium chloride (LiCl) being particularly significant. For the three-component Mannich coupling involving alkylzinc bromides, the presence of a stoichiometric amount of LiCl has been found to be essential for the reaction's efficiency. beilstein-journals.orgbeilstein-journals.org Without LiCl, the desired coupling to form the α-branched amine does not proceed effectively.
The beneficial effect of LiCl is attributed to its ability to break down organozinc aggregates and form more soluble and more nucleophilic "ate" complexes (organozincates) in solution. researchgate.net The formation of these higher-order zincates enhances the reactivity of the organozinc reagent in the subsequent coupling step. The choice of the lithium salt is critical, as other salts like lithium bromide (LiBr) or lithium perchlorate (B79767) (LiClO₄) can be detrimental, significantly lowering the yield of the initial organozinc bromide formation. beilstein-journals.orgresearchgate.net
| Entry | Lithium Salt Additive | Solvent | Organozinc Yield (%) | Reference |
|---|---|---|---|---|
| 1 | None | THF | 95% | researchgate.net |
| 2 | LiCl | THF | 71-73% | beilstein-journals.orgresearchgate.net |
| 3 | LiBr | THF | 10% | researchgate.net |
| 4 | LiF | THF | 52% | researchgate.net |
| 5 | LiClO₄ | THF | 0% | researchgate.net |
This table illustrates the effect of different lithium salts on the formation of an alkylzinc bromide (n-butylzinc bromide) in THF. While LiCl results in a slightly lower yield of the organozinc reagent itself, its presence is crucial for the subsequent multicomponent coupling reaction. beilstein-journals.orgresearchgate.net
Other Selective Transformations
Beyond multicomponent reactions, this compound is a competent nucleophile in several other important selective transformations.
| Transformation | Reaction Type | Key Reagents | Product Type |
|---|---|---|---|
| Electrophilic Amination | C-N Bond Formation | Cu or Fe catalyst, Electrophilic N source (e.g., azide, hydroxylamine (B1172632) derivative) | Secondary or Tertiary Amine |
| Titanium-Zinc Methylidenation | Olefination (C=C Bond Formation) | Titanium(IV) halide (e.g., TiCl₄), Carbonyl compound | Alkene |
| Barbier-Type Reaction | C-C Bond Formation (Carbonyl Addition) | Aldehyde or Ketone | Secondary or Tertiary Alcohol |
Electrophilic Amination Reactions
Electrophilic amination allows for the formation of a carbon-nitrogen bond by reacting a carbon nucleophile, such as an organozinc reagent, with an electrophilic nitrogen source. researchgate.net Various methods have been developed for the amination of organozinc halides. For instance, iron(III) chloride can mediate the reaction between alkylzinc halides and organic azides to furnish secondary amines. nih.gov
Alternatively, copper-catalyzed protocols are widely used. Diorganozinc reagents, which can be prepared from Grignard reagents and zinc chloride, undergo efficient amination with O-benzoyl hydroxylamine electrophiles in the presence of a copper catalyst to yield tertiary amines. nih.gov This transformation is notable for its mild conditions and tolerance of sterically hindered substrates. nih.gov Similar copper-catalyzed electrophilic aminations have been reported for various organozinc nucleophiles, demonstrating the versatility of this approach for constructing C-N bonds. chemrxiv.orgrsc.org These established methods for primary alkylzinc halides are applicable to this compound for the synthesis of decyl-substituted amines.
Titanium-Zinc Methylidenation (Alternative to Wittig Reaction)
The olefination of carbonyl compounds is a cornerstone of organic synthesis, with the Wittig reaction being a classic example. However, titanium-based reagents offer powerful alternatives, often with different reactivity and selectivity profiles. tcichemicals.com While specific reagents like the Lombardo or Tebbe reagent are well-known for methylenation, a conceptually related transformation can be achieved using alkylzinc halides like this compound through transmetalation. msu.edumasterorganicchemistry.com
In this process, the n-decyl group is transferred from this compound to a titanium(IV) species, such as titanium tetrachloride (TiCl₄), to generate a highly reactive decyl-titanium intermediate. msu.edurushim.ru This organotitanium reagent can then act as a potent nucleophile, adding to an aldehyde or ketone. A subsequent elimination step would yield the corresponding alkene, 1-undecene, effectively serving as a Wittig-like transformation. This approach is particularly useful as the titanium-based reagents are typically less basic than Wittig ylides, which can be advantageous when working with easily enolizable carbonyl substrates. msu.edu
Barbier-Type Reactions for Alcohol Synthesis
The Barbier reaction is defined by the in situ generation of an organometallic reagent in the presence of a carbonyl substrate to form an alcohol. researchgate.net While the reaction of a pre-formed organozinc halide like this compound with a carbonyl is more accurately described as a Grignard-like addition, it achieves the same synthetic outcome and is often discussed in a similar context. organic-chemistry.orgorgoreview.com
This transformation is a fundamental method for carbon-carbon bond formation. The nucleophilic decyl group from this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. orgoreview.com The subsequent acidic workup protonates the resulting alkoxide intermediate to yield the final alcohol product.
Reaction with an aldehyde (e.g., acetaldehyde) yields a secondary alcohol (e.g., dodecan-2-ol).
Reaction with a ketone (e.g., acetone) yields a tertiary alcohol (e.g., 2-methylundecan-2-ol).
This reaction is highly reliable and provides a straightforward route to a wide range of secondary and tertiary alcohols. organic-chemistry.org
Innovations and Future Perspectives in N Decylzinc Bromide Research
Design and Synthesis of Advanced Catalytic Systems
The performance of cross-coupling reactions involving n-decylzinc bromide is critically dependent on the catalytic system employed. Modern research focuses on designing sophisticated catalysts that offer superior reactivity, selectivity, and functional group tolerance. These advancements are primarily driven by ligand engineering and the development of novel catalytic paradigms like photoredox and dual catalysis.
The ligand bound to the metal center (typically palladium or nickel) plays a pivotal role in modulating the catalyst's properties. Strategic ligand design can overcome key challenges in cross-coupling reactions, such as slow reaction rates and competing side reactions like β-hydride elimination. nih.gov
Chelating and Bidentate Ligands: The use of chelating ligands, such as those from the PyBOX family, has been shown to be effective in preventing undesired β-hydride elimination, a common issue when working with alkylzinc reagents containing β-hydrogens like this compound. nih.gov By occupying an open coordination site on the metal catalyst, these ligands facilitate the desired reductive elimination step. nih.gov
Electron-Deficient Ligands: For certain transformations, ligands with specific electronic properties are required. For example, an electron-deficient ortho-phenylene diphosphine ligand was found to suppress β-heteroatom elimination and promote the desired carbometalation in iron-catalyzed reactions with arylzinc reagents. chinesechemsoc.org
Noncovalent Interactions: An emerging strategy in ligand design involves incorporating functionalities that can engage in noncovalent interactions (e.g., hydrogen bonding, π-stacking) with the substrate. mdpi.com This approach can enhance stereoselectivity and site-selectivity by pre-organizing the substrate within the catalyst's coordination sphere. mdpi.com For instance, a chiral bipyridine ligand featuring a hydrogen-bonding donor was developed for copper-catalyzed reactions, improving both chemo- and stereoselectivity. mdpi.com
Bulky and Electron-Rich Ligands: For Negishi cross-coupling reactions, bulky and electron-rich phosphine (B1218219) ligands like SPhos are often employed. These ligands promote the oxidative addition step and facilitate the reductive elimination, leading to efficient coupling even with challenging substrates bearing acidic protons. nih.gov
The continued development of tailored ligands is crucial for unlocking the full potential of this compound in complex synthetic challenges.
One of the most significant recent innovations is the merger of transition metal catalysis with photoredox catalysis. nih.gov This dual catalysis approach enables the activation of substrates through single-electron transfer (SET) pathways, opening up new reaction manifolds that are inaccessible through traditional two-electron mechanisms. nih.gov
Organozinc reagents, including this compound, can be activated under visible light irradiation in the presence of a photocatalyst to generate alkyl radicals. acs.orgacs.org This strategy has been successfully applied to a variety of transformations:
Radical Generation and Trapping: In one approach, an organic photocatalyst, activated by blue light, oxidizes the organozinc reagent to generate an alkyl radical. acs.orgzioc.ru This radical can then be trapped by suitable acceptors, such as α-(trifluoromethyl)styrenes, to form valuable gem-difluorinated products. acs.orgzioc.ru The reaction can be conveniently performed under Barbier conditions, where the organozinc reagent is generated in situ from the corresponding alkyl bromide and zinc metal. acs.org
Reductive Cross-Coupling: Dual photoredox/nickel catalysis has enabled novel reductive cross-coupling reactions. For example, aryl vinyl halides have been coupled with unactivated tertiary alkyl bromides, a challenging transformation, by using a photocatalyst to facilitate the catalytic cycle without the need for a stoichiometric metal reductant. rsc.org This concept extends to the coupling of alkyl bromides with ethers, where the photocatalyst helps generate a bromine radical that acts as a hydrogen atom transfer (HAT) agent, avoiding the need for a separate HAT catalyst. uni-regensburg.de
Amide Synthesis: A dual catalysis approach has been developed for the direct carbamoylation of aryl bromides. researchgate.net In this system, a photocatalyst generates a carbamoyl (B1232498) radical, which is then intercepted by a nickel catalyst that has undergone oxidative addition with the aryl bromide, ultimately forming the corresponding amide at room temperature. researchgate.net
These dual catalytic systems operate under exceptionally mild conditions (e.g., visible light, ambient temperature) and demonstrate high functional group tolerance, significantly expanding the synthetic utility of this compound. nih.gov
Ligand Engineering for Enhanced Selectivity and Reactivity
Expanding Reaction Scope and Substrate Diversity for this compound
A major goal in modern organic synthesis is to broaden the range of accessible reactions and the types of molecules that can be used as starting materials. Research involving this compound and related organozinc reagents is actively pushing these boundaries.
Historically, the utility of organozinc reagents prepared directly from zinc metal was limited by the reactivity of the zinc. The development of highly reactive "Rieke Zinc" allows for the direct formation of organozinc reagents from less reactive alkyl chlorides and bromides, tolerating sensitive functional groups like nitriles, esters, and ketones. sigmaaldrich.com This breakthrough significantly expanded the diversity of functionalized organozinc reagents available for synthesis.
Recent advancements have focused on coupling organozinc reagents with a wider array of electrophiles:
Multicomponent Reactions: Researchers have developed multicomponent syntheses that use organozinc reagents generated from alkyl bromides. These reactions allow for the rapid assembly of complex molecules, such as α-branched amines, in a single step. beilstein-journals.org
Cross-Electrophile Coupling: Nickel-catalyzed cross-electrophile coupling reactions pair two different electrophiles, such as an aryl halide and an alkyl halide, using a stoichiometric reductant like zinc or manganese metal. nih.gov These methods avoid the pre-formation of the organometallic reagent, offering excellent functional group compatibility. nih.gov
Coupling with Challenging Partners: Significant effort has been directed toward the cross-coupling of alkylzinc reagents with challenging C(sp3) electrophiles. The development of specialized nickel-PyBOX catalyst systems has enabled the first asymmetric secondary C(sp3)–C(sp3) cross-couplings of α-bromo amides with organozinc reagents, achieving high yields and excellent enantioselectivities. nih.gov
The following table summarizes the expanded scope of coupling partners for organozinc reagents like this compound.
| Coupling Partner Class | Reaction Type | Catalytic System | Significance |
|---|---|---|---|
| α-(Trifluoromethyl)styrenes | Radical Addition | Photoredox Catalysis | Access to gem-difluorinated alkenes. acs.orgzioc.ru |
| Propargyl Mesylates | SN2' Reaction | DMSO Promotion | Stereoselective synthesis of multisubstituted allenes. organic-chemistry.org |
| (Hetero)aryl Bromides | Direct Carbamoylation | Nickel/Photoredox Dual Catalysis | Mild, room-temperature amide synthesis. researchgate.net |
| Alkyl Bromides and Ethers | C(sp3)-C(sp3) Coupling | Nickel/Photoredox Dual Catalysis | Formation of challenging C(sp3)-C(sp3) bonds. uni-regensburg.de |
| Imines and Aldehydes | Multicomponent Reaction | Zinc-mediated | One-pot synthesis of α-branched amines. beilstein-journals.org |
Development of Sustainable and Greener Synthetic Protocols
In line with the principles of green chemistry, there is a growing emphasis on developing more environmentally benign synthetic methods. For reactions involving this compound, this includes reducing waste, avoiding hazardous solvents, and using more sustainable materials.
Aqueous Micellar Catalysis: Traditionally, moisture-sensitive organometallic reagents like this compound require the use of dry, organic solvents. However, innovative research has shown that Negishi-type couplings can be performed "on water". rsc.org Using specialized surfactants that form micelles in water, it is possible to create nanoreactors that bring the organic substrates and catalyst together, enabling the reaction to proceed efficiently in an aqueous medium. rsc.org This approach dramatically reduces the reliance on volatile organic compounds (VOCs).
Mechanochemistry: Mechanochemical methods, such as ball-milling, offer a solvent-free alternative for conducting cross-coupling reactions. It has been demonstrated that air-stable organozinc pivalates can undergo palladium-catalyzed cross-coupling reactions with aryl halides under mechanochemical conditions at ambient temperature and atmosphere, representing a greener way to perform Negishi-type reactions. researchgate.net
Metal-Free Catalysis: While most cross-coupling reactions rely on precious metal catalysts like palladium, research is exploring metal-free alternatives to reduce cost and toxicity. preprints.org Although still an emerging area for organozinc reagents, the development of metal-free photoredox catalysis points toward a future where such transformations may be possible. preprints.org
These sustainable approaches aim to reduce the environmental impact of chemical synthesis while maintaining high efficiency and selectivity. rsc.org
Applications in Complex Molecule Synthesis (e.g., Total Synthesis)
Cross-coupling reactions are indispensable tools for constructing complex molecular architectures, from pharmaceuticals to natural products. catalysis.bloggoogle.com The Negishi coupling, which utilizes organozinc reagents like this compound, is highly valued in this context due to its mild reaction conditions and high functional group tolerance. researchgate.net
The ability to forge C-C bonds reliably makes organozinc reagents key players in the total synthesis of complex molecules. For example, palladium-catalyzed coupling reactions involving organozinc reagents have been used as a powerful method to functionalize lactones, creating versatile intermediates for the synthesis of polyether natural products like the brevetoxins. nih.gov The total synthesis of such intricate molecules often requires the development of new synthetic methodologies, and reactions involving organozinc reagents have frequently been part of these innovative strategies. beilstein-journals.orgscripps.edu The synthesis of everninomicin 13,384-1, one of the most complex oligosaccharide-based molecules ever synthesized, showcases the power of modern synthetic methods, a category in which organozinc chemistry plays a vital role. nih.gov
While specific examples detailing the use of this compound in a published total synthesis are not prominent, its role as a representative long-chain alkylzinc halide makes it an ideal candidate for introducing linear alkyl chains into complex scaffolds, a common requirement in the synthesis of lipids, pheromones, and other natural products.
Integration with Data Science and Machine Learning for Reaction Optimization
The traditional process of optimizing a chemical reaction is often laborious and relies heavily on chemical intuition and extensive, one-variable-at-a-time experimentation. The integration of data science and machine learning (ML) is set to revolutionize this paradigm. ucla.edu
For complex, multi-parameter reactions like a Negishi coupling involving this compound (where variables include catalyst, ligand, solvent, temperature, and additives), ML offers a more efficient path to optimization.
Bayesian Optimization: This iterative algorithm uses the results from a small number of initial experiments to build a statistical model of the reaction landscape. ucla.edu It then suggests the next set of experiments most likely to yield improved results, balancing the exploration of new conditions with the exploitation of known high-yielding ones. ucla.edu This approach has been shown to outperform human decision-making in identifying optimal reaction conditions with significantly fewer experiments. ucla.edu
Predictive Modeling: By training on large datasets of chemical reactions, ML models can predict the outcome (e.g., yield) of a new reaction or suggest suitable conditions. beilstein-journals.org Global models can recommend general conditions for a reaction class, while local models can fine-tune parameters for a specific transformation. chemrxiv.org
High-Throughput Experimentation (HTE): When combined with HTE platforms, ML algorithms can rapidly screen vast arrays of reaction conditions. nih.gov The ML model guides the HTE robot, and the results are fed back into the model to iteratively and autonomously discover the best conditions for a given transformation, including those for substrate generality. nih.gov
These data-driven strategies can accelerate the discovery of optimal conditions for reactions using this compound, making the development of new synthetic methods faster, more efficient, and more comprehensive. ucla.edubeilstein-journals.org
Q & A
Q. What are the standard reaction conditions for utilizing N-Decylzinc bromide in Negishi-type cross-coupling reactions?
- Methodological Answer: this compound is typically employed in cross-couplings under conditions optimized for palladium catalysis. Key parameters include:
- Catalyst: Pd-based complexes (2 mol% loading) such as Pd(PPh₃)₄ or Pd(OAc)₂ .
- Solvent: Tetrahydrofuran (THF) at 0.33 M concentration .
- Stoichiometry: A 1.1:1 molar ratio of this compound to alkenyl bromide substrate to ensure complete conversion .
- Reaction Duration: 24 hours at room temperature for moderate to high yields (isolated yields up to 85% reported) .
Q. How is the purity and structural integrity of this compound verified prior to its use in synthetic applications?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Used to confirm structural integrity and detect impurities. For example, -NMR can identify residual solvents or decomposition products .
- Gas Chromatography (GC): Quantifies reaction yields and assesses purity by analyzing crude mixtures before purification .
Advanced Research Questions
Q. What methodological approaches are recommended to optimize the selectivity between Z and E isomers in alkenyl bromide cross-couplings with this compound?
- Methodological Answer:
- Catalyst Screening: Systematic evaluation of Pd catalysts (e.g., PdCl₂(dppf) vs. Pd₂(dba)₃) can modulate stereoselectivity due to differences in ligand steric effects .
- Solvent Effects: Polar aprotic solvents (e.g., THF) may stabilize intermediates, favoring specific isomer formation. Solvent-free conditions or additives (e.g., ZnBr₂) can further refine selectivity .
- In Situ Monitoring: Real-time -NMR or GC analysis of crude mixtures enables rapid adjustment of reaction parameters (e.g., temperature, stoichiometry) .
Q. How do stoichiometric ratios between this compound and alkenyl bromides impact coupling efficiency, and what analytical frameworks support these assessments?
- Methodological Answer:
- Excess Alkylzinc Reagent: A 10% excess (1.1 mmol alkylzinc per 1.0 mmol substrate) minimizes unreacted alkenyl bromide, as confirmed by GC yield comparisons .
- Competing Pathways: Deviations in yield often correlate with side reactions (e.g., β-hydride elimination). Kinetic studies using time-sampled GC or mass spectrometry (MS) can identify these pathways .
Q. In mechanistic studies of Negishi couplings, what role does the zinc reagent’s alkyl chain length (e.g., n-decyl vs. cyclohexyl) play in reaction kinetics and product distribution?
- Methodological Answer:
- Steric Effects: Longer alkyl chains (e.g., n-decyl) slow transmetalation steps due to steric hindrance, as evidenced by comparative studies with cyclohexylzinc iodide .
- Electronic Effects: Chain length influences electron density at the zinc center, altering reactivity toward electrophilic substrates. Density Functional Theory (DFT) calculations or Hammett analyses can quantify these effects .
- Product Distribution: Branched vs. linear products may arise from chain-length-dependent migratory insertion pathways. Isotopic labeling (e.g., -NMR) can track these pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
